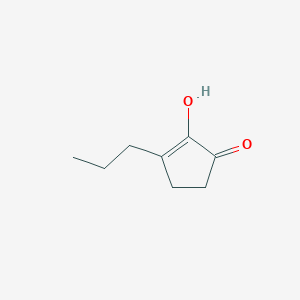
2-Hydroxy-3-propyl-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-propyl-2-cyclopenten-1-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-one, 2-hydroxy-3-propyl . This compound is characterized by a cyclopentenone ring substituted with a hydroxy group and a propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-propyl-2-cyclopenten-1-one can be achieved through various methods. One common approach involves the catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2-hydroxy-3-methyl-2-cyclopenten-1-one (MCP) using Pd/Nb catalysts . This method typically involves hydrogenation and subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using catalytic processes that involve hydrogenation and cyclization of precursor molecules.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-propyl-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-propyl-2-cyclopenten-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its antioxidant and anti-inflammatory activities.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-propyl-2-cyclopenten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s cyclopentenone ring can participate in various biochemical pathways, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar in structure but with a methyl group instead of a propyl group.
2-Hydroxy-2-cyclopenten-1-one: Lacks the propyl group, making it less hydrophobic.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Contains an ethyl group instead of a propyl group.
Uniqueness
2-Hydroxy-3-propyl-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group enhances its hydrophobicity and influences its reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
25684-04-2 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-hydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-6-4-5-7(9)8(6)10/h10H,2-5H2,1H3 |
InChI-Schlüssel |
XAXYCXCTGDUBNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















